(S)-Methyl 2-(ethylamino)-3-methylbutanoate
Overview
Description
“(S)-Methyl 2-(ethylamino)-3-methylbutanoate” is a chemical compound with the CAS Number: 222550-60-9 . It has a molecular weight of 159.23 . The compound is typically stored at room temperature . .
Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 2.51 .Scientific Research Applications
1. Enantiomeric Quantitation and Sensory Evaluation in Wine
Research has explored the chemical and sensory characteristics of similar compounds to (S)-Methyl 2-(ethylamino)-3-methylbutanoate, like ethyl 2-hydroxy-3-methylbutanoate, in wines. The study found that the concentrations of these compounds in wines are considerably below the detection threshold, indicating no direct impact on fruity aroma modulation. This knowledge contributes to understanding the influence of various esters and their enantiomers on the sensory qualities of wine (Gammacurta et al., 2018).
2. Role in Aroma Compounds and Organoleptic Properties
Studies have also focused on the distribution and sensory impact of similar compounds, like ethyl 2-methylbutanoate, in wines. These compounds, particularly their S-enantiomeric forms, have been found to enhance the perception of fruity aromas in certain matrices, suggesting their significant role in the aroma profiles of wines and potentially other food products (Lytra et al., 2014).
3. Metabolism in Apple Fruits
The metabolism of related compounds, such as ethyl tiglate, in apple fruits has been studied to understand the formation of certain aroma compounds like (R)-ethyl 2-methylbutanoate. This research highlights the complex biochemical pathways in fruits and their impact on the aroma profile of food products (Hauck et al., 2000).
4. Characterization of Volatile Compounds
In the context of flavor science, studies have characterized volatile compounds responsible for specific off-flavors, such as fruity fermented (FF) off-flavor, in peanuts. The understanding of how these compounds, similar to (S)-Methyl 2-(ethylamino)-3-methylbutanoate, contribute to the overall aroma and taste of food products is crucial for quality control and product development (Greene et al., 2008).
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-2-(ethylamino)-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-9-7(6(2)3)8(10)11-4/h6-7,9H,5H2,1-4H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATDCKLAMMLRGR-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655962 | |
Record name | Methyl N-ethyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-(ethylamino)-3-methylbutanoate | |
CAS RN |
222550-60-9 | |
Record name | Methyl N-ethyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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